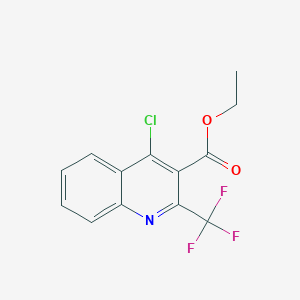

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate

Description

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is a halogenated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a chlorine atom at position 4, and an ethyl ester moiety at position 3 of the quinoline scaffold. This compound is synthesized via multi-step reactions, as demonstrated in , where it was prepared from ethyl 2-aminobenzoate and 4-chloro-2-(3-(trifluoromethyl)phenyl)quinoline intermediates, yielding a 61% product with confirmed structural integrity via ¹H/¹³C/¹⁹F NMR and HR-MS . Its molecular formula is C₁₃H₉ClF₃NO₂ (molecular weight: 303.66), and it is cataloged under CAS 1384265-62-6 .

Properties

CAS No. |

1260877-33-5 |

|---|---|

Molecular Formula |

C13H9ClF3NO2 |

Molecular Weight |

303.66 g/mol |

IUPAC Name |

ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate |

InChI |

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-10(14)7-5-3-4-6-8(7)18-11(9)13(15,16)17/h3-6H,2H2,1H3 |

InChI Key |

GBCUHQBQWMCMMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-(trifluoromethyl)aniline with ethyl chloroformate under basic conditions to form the quinoline ring . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Esterification Route

-

Starting material : 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylic acid

-

Reaction conditions :

-

Ethanol as the esterifying agent

-

Sulfuric acid as catalyst

-

Reflux conditions to promote ester formation

-

-

Yield : High yields reported under optimized conditions (e.g., 93% in large-scale synthesis) .

Substitution/Acylation Route

-

Key reagent : Trichlorophosphate (POCl₃) for carbonyl activation

-

Reaction details :

Reaction Mechanisms

The compound participates in reactions involving its functional groups:

Hydrolysis

-

Mechanism : Base-catalyzed cleavage of the ester group to form the carboxylic acid:

-

Catalysts: Potassium carbonate or sodium hydroxide.

-

Substitution Reactions

-

Chloride displacement : Substitution of the 4-chloro group via nucleophilic aromatic substitution (SNAr) under basic conditions.

-

Trifluoromethyl reactivity : The CF₃ group stabilizes adjacent carbonyl groups, enhancing electrophilicity.

Analytical Characterization

Research Findings

-

Biological studies :

-

The trifluoromethyl group enhances membrane permeability, increasing bioavailability.

-

Chlorine substitution modulates lipophilicity and binding affinity.

-

-

Synthesis optimization :

-

Continuous flow reactors improve scalability and yield.

-

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate exhibits significant antimicrobial properties, making it a valuable compound in the development of new antibiotics. Research indicates that quinoline derivatives can inhibit the growth of various bacterial strains due to their ability to interfere with microbial metabolic pathways .

Antimalarial Potential

This compound is part of a broader class of quinolone analogues that have shown promise as antimalarial agents. Studies have demonstrated that structural modifications, including the presence of an ethyl carboxylate group, enhance the efficacy against Plasmodium falciparum, the causative agent of malaria . The structure-activity relationship (SAR) studies suggest that modifications can lead to compounds with improved potency and selectivity.

Synthetic Applications

Building Block for Drug Development

this compound serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl and chloro substituents allow for further functionalization, enabling the creation of complex molecules with potential therapeutic applications .

Dye-Sensitized Solar Cells (DSSCs)

The compound has been utilized in the development of dye-sensitized solar cells due to its ability to form complexes with metal centers, enhancing light absorption and energy conversion efficiency. The incorporation of such fluorinated quinolines into solar cell designs has been shown to improve overall performance .

Case Study 1: Antimicrobial Efficacy

A study conducted at the Swiss Tropical Institute evaluated various quinolone derivatives, including this compound, for their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced activity against resistant strains of bacteria .

Case Study 2: Antimalarial Development

In a collaborative research effort aimed at discovering new antimalarial drugs, researchers synthesized a series of quinolone derivatives. This compound was identified as a lead compound due to its favorable pharmacokinetic properties and potency against P. falciparum. Further modifications are being explored to optimize its efficacy .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes . The quinoline ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate with structurally related quinoline derivatives, focusing on substituent variations, physicochemical properties, and reported biological activities.

Substituent Position and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Functional Group Effects : Replacing chlorine with a hydroxy group (e.g., 4-OH analogs) increases polarity, which may enhance solubility but reduce membrane permeability .

- Ester Variants : Methyl esters (e.g., compound in ) exhibit shorter metabolic half-lives compared to ethyl esters due to faster hydrolysis .

Key Observations:

- Substitutions like the triazole-methoxy group in ’s compound enable crystal structure analysis, aiding in rational drug design .

Biological Activity

Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-cancer and anti-inflammatory agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a quinoline scaffold with specific substituents that enhance its biological properties. The synthesis typically involves a multi-step organic reaction process, including:

- Formation of the Quinoline Core : This is often achieved through Skraup synthesis, which involves the condensation of aniline derivatives with glycerol.

- Substituent Introduction : The chloro and trifluoromethyl groups are introduced via chlorination and nucleophilic substitution reactions.

- Esterification : The carboxylate group is introduced through esterification using ethanol in the presence of a catalyst such as sulfuric acid.

Anticancer Properties

This compound has shown promising results in various studies as a potential anticancer agent. Research indicates that compounds within this class can inhibit key signaling pathways involved in tumor growth and proliferation.

- Mechanism of Action : The compound may exert its anticancer effects by inhibiting the vascular endothelial growth factor receptor (VEGFR-2), which plays a critical role in angiogenesis. This inhibition can lead to reduced tumor blood supply and subsequent tumor regression .

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. It has been evaluated against various viral strains, demonstrating significant inhibitory effects.

- Case Study : In vitro studies have shown that this compound effectively inhibits enterovirus D68 (EV-D68), with a selectivity index indicating its potency compared to other antiviral agents .

Table: Summary of Biological Activities

The mechanisms through which this compound exhibits its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways related to cancer progression.

- Cellular Pathway Modulation : It has been suggested that this compound can modulate inflammatory responses by interacting with various molecular targets within cells .

- Membrane Interaction : The trifluoromethyl group enhances cell membrane permeability, potentially increasing the bioavailability of the compound within target cells .

Case Studies and Research Findings

Several studies have focused on optimizing the structure of quinoline derivatives to enhance their biological activity:

- A study demonstrated that modifications at the 3-position of the quinoline scaffold could significantly improve antiviral potency against EV-D68, highlighting the importance of structural optimization in drug design .

- Another investigation into quinoline derivatives revealed their capacity to inhibit NF-kB and AP-1 gene expression, suggesting their potential as anti-inflammatory agents .

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving halogenation, esterification, and cyclization. A typical approach involves coupling ethyl-2-aminobenzoate with trifluoromethylphenyl derivatives under copper-catalyzed conditions (e.g., CuI in PEG 400), achieving ~61% yield . Key factors include:

- Temperature control (room temperature for azide-alkyne cycloaddition).

- Solvent selection (ethyl acetate for extraction).

- Catalyst optimization (sodium ascorbate for reducing byproducts).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

- 1H/13C/19F NMR : Confirm substituent positions (e.g., δ 8.32 ppm for quinoline protons, δ -62.68 ppm for CF3 in 19F NMR) .

- HR-MS : Validate molecular weight (e.g., m/z 380.0663 [M+H]+) .

- X-ray crystallography : Resolve bond angles (e.g., 50.27° between triazole and quinoline rings) and hydrogen-bonding networks (C–H⋯O/N interactions) .

Q. How is the compound screened for preliminary biological activity, and what models are used?

Initial cytotoxicity screening involves:

- In vitro assays against cancer cell lines (e.g., MCF-7, HePG2) .

- Antimicrobial testing via broth microdilution against Gram-positive/negative bacteria and fungi .

- Dose-response curves (IC50 values) to assess potency .

Advanced Research Questions

Q. How do crystal packing interactions influence the compound’s stability and reactivity?

The 3D network is stabilized by:

Q. What explains regioselectivity in ethylation reactions of quinoline derivatives?

Regioselectivity is controlled by:

- Steric effects : Bulky substituents (e.g., CF3) direct reactions to less hindered positions .

- Electronic effects : Electron-withdrawing groups (Cl) activate specific sites for nucleophilic attack .

- Solvent polarity (DMSO favors deprotonation at C4 over C1) .

Q. How do structural modifications (e.g., triazole or CF3 groups) impact biological activity?

SAR studies reveal:

- CF3 at C2 : Enhances lipophilicity, improving membrane permeability .

- Triazole at C4 : Introduces hydrogen-bonding sites for target binding (e.g., bacterial enzymes) .

- Chlorine at C4 : Increases electrophilicity, enhancing DNA gyrase inhibition .

Q. What computational tools aid in analyzing crystallographic data for this compound?

Q. How do reaction byproducts inform mechanistic pathways in quinoline synthesis?

Byproduct analysis (e.g., N- vs. O-alkylation) reveals:

- Competitive pathways : Thermodynamic vs. kinetic control in alkylation .

- Intermediate trapping : Use of Bu4NI to isolate intermediates for MS/NMR characterization .

Methodological Notes

- Contradictions : While and describe similar synthetic routes, variations in catalysts (CuI vs. NaAscorbate) highlight context-dependent optimization.

- Unresolved Issues : The role of solvent polarity in regioselectivity requires further DFT studies .

- Tools : Cross-reference crystallographic data with Cambridge Structural Database entries for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.